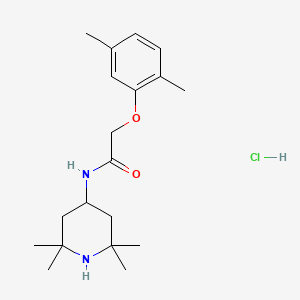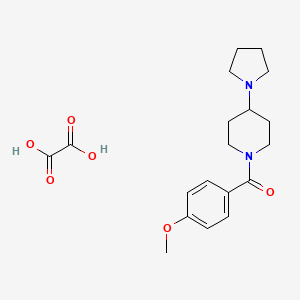![molecular formula C16H26N2O3 B3973884 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol](/img/structure/B3973884.png)
2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol
Übersicht
Beschreibung
2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol, commonly known as DMEMPO, is a nitroxide radical that has been widely used in various scientific research applications. It is a stable free radical that has a unique property of scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in biological systems.
Wirkmechanismus
DMEMPO acts as a spin trap by reacting with 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS to form stable adducts that can be detected using electron paramagnetic resonance (EPR) spectroscopy. DMEMPO can trap a wide range of this compound and RNS, including superoxide, hydroxyl radical, nitric oxide, and peroxynitrite. DMEMPO also has a unique property of acting as a redox sensor, where it can undergo reversible oxidation and reduction in response to changes in the redox status of the environment.
Biochemical and Physiological Effects
DMEMPO has been shown to have various biochemical and physiological effects in biological systems. It has been shown to protect against oxidative stress-induced damage in cells and tissues. DMEMPO has also been shown to improve mitochondrial function and reduce inflammation in various disease models. In addition, DMEMPO has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMEMPO has several advantages for lab experiments, including its stability, specificity, and sensitivity in detecting 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS. DMEMPO is also relatively easy to use and does not require specialized equipment. However, DMEMPO has some limitations, including its potential toxicity at high concentrations and its limited ability to detect certain this compound and RNS.
Zukünftige Richtungen
There are several future directions for DMEMPO research. One direction is to explore the therapeutic potential of DMEMPO in various disease models. Another direction is to develop new methods for detecting and quantifying 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS using DMEMPO. In addition, there is a need to investigate the potential side effects of DMEMPO at high concentrations and to optimize its use in clinical settings.
Conclusion
In conclusion, DMEMPO is a stable free radical that has been widely used in various scientific research applications. It has a unique property of scavenging this compound and RNS in biological systems and has several advantages for lab experiments. DMEMPO has various biochemical and physiological effects and has potential therapeutic applications in various disease models. Future research on DMEMPO is needed to fully understand its potential benefits and limitations.
Wissenschaftliche Forschungsanwendungen
DMEMPO has been widely used in various scientific research applications, including in vivo and in vitro studies. It has been used as a spin trap to detect and quantify 2-{[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl}-4-methylphenol and RNS in biological systems. DMEMPO has also been used as a probe to study the redox status of cells and tissues. In addition, DMEMPO has been used as a contrast agent in magnetic resonance imaging (MRI) studies to detect oxidative stress in vivo.
Eigenschaften
IUPAC Name |
2-[[4-(2,2-dimethoxyethyl)piperazin-1-yl]methyl]-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-13-4-5-15(19)14(10-13)11-17-6-8-18(9-7-17)12-16(20-2)21-3/h4-5,10,16,19H,6-9,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPZGKOYRUPYJEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)CN2CCN(CC2)CC(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(2-biphenylyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3973805.png)
![4,4'-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3973810.png)
![10-[3-(4-methyl-1-piperazinyl)propyl]-2-(trifluoromethyl)-10H-phenothiazine hydrochloride](/img/structure/B3973823.png)
![1-[1-(4-fluorobenzoyl)-4-piperidinyl]azepane oxalate](/img/structure/B3973825.png)
![N-{2-[(4-methoxyphenyl)amino]cyclohexyl}benzenesulfonamide](/img/structure/B3973832.png)
![N,N'-1,2-cyclohexanediylbis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3973833.png)

![4-[1-(4-ethoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3973848.png)
![1-(2-fluorophenyl)-4-[1-(3,4,5-trimethoxybenzoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3973849.png)
![3-(2-chlorophenyl)-N-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonothioyl}-5-methyl-4-isoxazolecarboxamide](/img/structure/B3973854.png)

![1-[1-(2-methoxybenzoyl)-4-piperidinyl]-4-phenylpiperazine oxalate](/img/structure/B3973867.png)
![5-[(3-methoxyphenoxy)methyl]-N-methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B3973886.png)